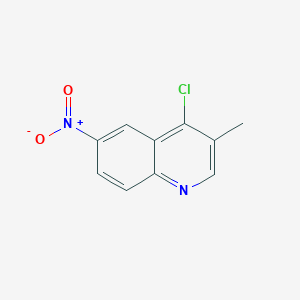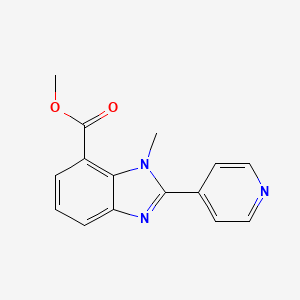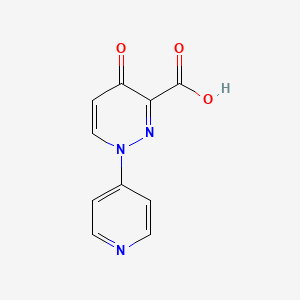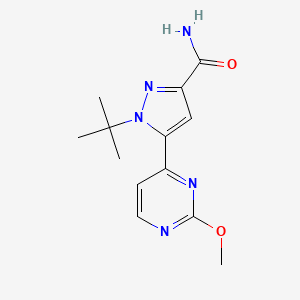
1-Tert-butyl-5-(2-methoxypyrimidin-4-yl)pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Tert-butyl-5-(2-methoxypyrimidin-4-yl)pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a tert-butyl group, a methoxypyrimidinyl group, and a carboxamide group attached to a pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Tert-butyl-5-(2-methoxypyrimidin-4-yl)pyrazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of the tert-butyl group: This step involves the alkylation of the pyrazole ring with tert-butyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Attachment of the methoxypyrimidinyl group: This can be done through a nucleophilic substitution reaction using methoxypyrimidine derivatives and suitable leaving groups.
Formation of the carboxamide group: This step involves the reaction of the pyrazole derivative with an appropriate amine or amide source under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce costs.
化学反应分析
Types of Reactions
1-Tert-butyl-5-(2-methoxypyrimidin-4-yl)pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyrazole ring and the methoxypyrimidinyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
科学研究应用
1-Tert-butyl-5-(2-methoxypyrimidin-4-yl)pyrazole-3-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1-Tert-butyl-5-(2-methoxypyrimidin-4-yl)pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes or receptors: It can inhibit or activate specific enzymes or receptors, leading to changes in cellular processes.
Modulating signaling pathways: The compound may affect various signaling pathways, such as those involved in cell proliferation, apoptosis, and immune responses.
Interacting with nucleic acids: It may bind to DNA or RNA, affecting gene expression and protein synthesis.
相似化合物的比较
Similar Compounds
- 1-Tert-butyl-5-(2-chloropyrimidin-4-yl)pyrazole-3-carboxamide
- 1-Tert-butyl-5-(2-fluoropyrimidin-4-yl)pyrazole-3-carboxamide
- 1-Tert-butyl-5-(2-hydroxypyrimidin-4-yl)pyrazole-3-carboxamide
Uniqueness
1-Tert-butyl-5-(2-methoxypyrimidin-4-yl)pyrazole-3-carboxamide is unique due to the presence of the methoxypyrimidinyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
属性
分子式 |
C13H17N5O2 |
|---|---|
分子量 |
275.31 g/mol |
IUPAC 名称 |
1-tert-butyl-5-(2-methoxypyrimidin-4-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H17N5O2/c1-13(2,3)18-10(7-9(17-18)11(14)19)8-5-6-15-12(16-8)20-4/h5-7H,1-4H3,(H2,14,19) |
InChI 键 |
YIGPUXRGBBZKJW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)N1C(=CC(=N1)C(=O)N)C2=NC(=NC=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


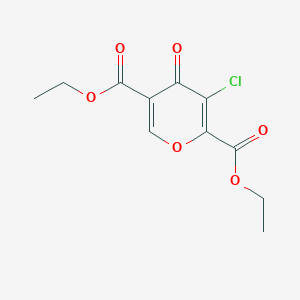

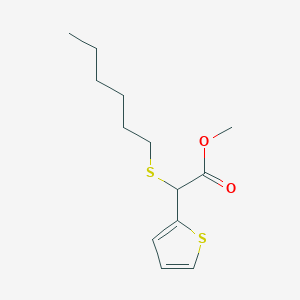
![N-[2-[(4-chlorophenyl)methylamino]ethyl]methanesulfonamide](/img/structure/B13878917.png)
![2-[N-(3-chloroprop-2-enoxy)-C-methylcarbonimidoyl]-5-(2-ethylsulfanylpropyl)-3-hydroxycyclohex-2-en-1-one](/img/structure/B13878921.png)
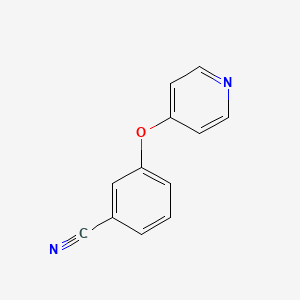

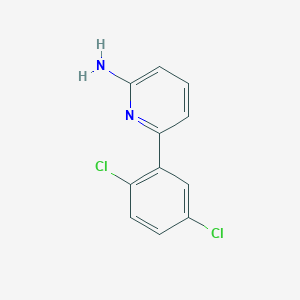
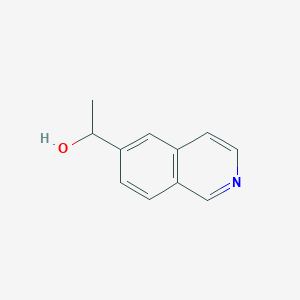
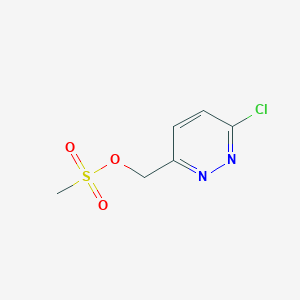
![2-[2-(Bromomethyl)phenyl]-1,3-dioxolane](/img/structure/B13878961.png)
